REACTION_CXSMILES
|
[C:1]([Mg]Br)#[CH:2].[CH3:5][N:6]1[CH2:11][CH2:10][CH2:9][C:8](=[O:12])[C:7]1=[O:13]>O1CCCC1>[C:1]([C:8]1([OH:12])[CH2:9][CH2:10][CH2:11][N:6]([CH3:5])[C:7]1=[O:13])#[CH:2]
|
Name
|
ethynylmagnesium bromide
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(#C)[Mg]Br
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
CN1C(C(CCC1)=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring within 1 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2 hr at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of saturated ammonium chloride solution (1 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with DCM (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified on a silica gel column, elution with ethyl acetate/petroleum ether (0:1-1:0)
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1(C(N(CCC1)C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |